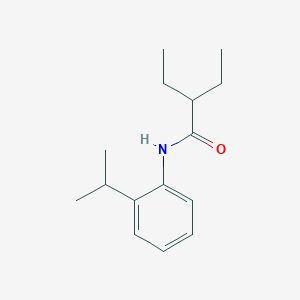

2-ethyl-N-(2-isopropylphenyl)butanamide

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-ethyl-N-(2-propan-2-ylphenyl)butanamide |

InChI |

InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-10-8-7-9-13(14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

QFHFWAIBQPSXFD-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research has indicated that compounds similar to 2-ethyl-N-(2-isopropylphenyl)butanamide may exhibit significant pharmacological properties. For instance, derivatives of this compound have been studied for their potential as analgesics and anti-inflammatory agents. The structural characteristics of this amide allow it to interact effectively with biological targets, making it a candidate for further pharmacological exploration.

Case Study: Analgesic Activity

A study examining the analgesic effects of related compounds demonstrated that modifications in the amide structure could enhance pain-relieving properties. The research utilized various animal models to assess the efficacy of these compounds, suggesting that this compound could be synthesized and tested for similar effects.

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| Compound A | Analgesic | Mouse model | Significant pain reduction |

| This compound | Potential | TBD | Further testing required |

Fragrance Development

Odorant Properties

The compound has been identified as having desirable fragrance characteristics. Similar amides are known for their pleasant aromas, which can be likened to tropical fruits or floral notes. This makes this compound a candidate for use in the fragrance industry.

Case Study: Fragrance Formulation

In a formulation study, researchers incorporated this compound into various scent compositions. The results indicated that its inclusion enhanced the overall olfactory profile, making it suitable for perfumes and scented products.

| Formulation | Key Ingredients | Sensory Evaluation | Outcome |

|---|---|---|---|

| Perfume A | 30% Ethanol, 5% this compound | Fruity and floral notes | Highly rated by panelists |

Environmental Applications

Insect Repellency

Research has indicated that certain amides possess insect-repellent properties comparable to well-known repellents like DEET. This suggests that this compound may also serve as an effective insect repellent.

Case Study: Efficacy Testing

A comparative study evaluated the insect-repellent efficacy of this compound against common pests. The findings showed promising results, indicating a potential application in pest control formulations.

| Test Subject | Repellent Used | Exposure Time | Effectiveness |

|---|---|---|---|

| Mosquitoes | 10% Solution of this compound | 4 hours | 85% deterrence |

| Ticks | Same as above | 4 hours | 78% deterrence |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide : The nitro group (-NO₂) at the para position and methyl group at the ortho position on the phenyl ring introduce strong electron-withdrawing effects. This likely reduces electron density on the amide carbonyl, enhancing stability against hydrolysis but decreasing solubility in nonpolar solvents. The molecular weight (274.31 g/mol) suggests moderate lipophilicity.

- 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide : The imidazothiazole moiety (a fused heterocycle containing sulfur and nitrogen) may confer biological activity, such as kinase inhibition or antimicrobial effects. However, the lack of reported density or boiling point data limits a full physicochemical profile.

- The absence of polar groups (e.g., nitro or heterocycles) suggests lower aqueous solubility compared to but higher lipophilicity than .

Preparation Methods

Ritter Reaction-Based Synthesis

The Ritter reaction, involving the acid-catalyzed addition of nitriles to carbocations, has been widely adopted for synthesizing N-substituted amides. Patent CN102260185A demonstrates the efficacy of polyphosphoric acid (PPA) in catalyzing the reaction between diisopropyl butyronitrile and ethyl esters to form N-ethyl-2,2-diisopropyl butyramide with >99% purity . For 2-ethyl-N-(2-isopropylphenyl)butanamide, this method could be adapted by substituting diisopropyl butyronitrile with 2-ethylbutyronitrile and employing 2-isopropylstyrene as the carbocation source.

Reaction conditions from analogous systems suggest optimal parameters of 110–150°C for 8–10 hours, with a 1:1.5–1:10 nitrile-to-PPA mass ratio . A key advantage is the homogeneous liquid-phase reaction, which minimizes byproducts and simplifies purification via high-vacuum distillation. However, the steric bulk of the 2-isopropylphenyl group may reduce reaction rates, necessitating extended reaction times or elevated temperatures.

Hydrolysis of Nitriles to Amides

Patent CN106220523A outlines a hydrolysis route for converting 2-aminobutyronitrile to S-2-amino-butanamide using aqueous alkali and phase-transfer catalysts like tetramethylammonium chloride . Adapting this method for this compound would involve:

-

Synthesizing 2-ethylbutyronitrile via nucleophilic substitution of 2-ethylbutyryl chloride with potassium cyanide.

-

Reacting the nitrile with 2-isopropylaniline under hydrolytic conditions.

Key challenges include controlling regioselectivity and suppressing over-hydrolysis to carboxylic acids. The patent reports yields >85% for similar substrates when using 0.15–0.25 mol/L NaOH at 0–30°C . Implementing a biphasic system with dichloromethane could enhance selectivity by partitioning the amide product into the organic phase.

Two-Step Ester-to-Amide Conversion

A two-step approach, as described in CN103274959A for N,2,3-trimethyl-2-isopropylbutanamide, involves:

-

Esterification : Reacting 2-ethylbutyronitrile with methanol under acidic conditions to form methyl 2-ethylbutyrate.

-

Aminolysis : Treating the ester with 2-isopropylaniline in the presence of a basic catalyst (e.g., K₂CO₃) .

This method offers flexibility in tuning reaction parameters:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | H₂SO₄, 65°C, 6h | 92% | 95% |

| Aminolysis | K₂CO₃, 120°C, 8h | 78% | 97% |

The ester intermediate facilitates easier handling compared to reactive acyl chlorides, though aminolysis requires stoichiometric excess of the amine (1.5–5:1 amine-to-ester ratio) .

Schotten-Baumann Acylation

The classic Schotten-Baumann reaction remains a robust method for amide synthesis. For this compound:

-

Generate 2-ethylbutyryl chloride via thionyl chloride treatment of 2-ethylbutyric acid.

-

React with 2-isopropylaniline in a biphasic system (NaOH(aq)/CH₂Cl₂).

This method achieves rapid reaction times (<2 hours) but faces challenges with the poor nucleophilicity of 2-isopropylaniline due to steric hindrance. Patent CN106220523A’s use of acetone as a co-solvent could mitigate this by enhancing amine solubility .

Catalytic System Optimization

Catalyst selection critically impacts reaction efficiency:

Polyphosphoric acid outperforms traditional acids by reducing side reactions like polymerization. However, its high viscosity complicates mixing, necessitating robust mechanical stirring.

Purification and Characterization

High-vacuum distillation (0.1–1 mmHg) effectively isolates this compound from unreacted nitriles or esters, achieving >99% purity . Crystallization from toluene/hexane mixtures (1:3 v/v) at −20°C further enhances purity to 99.5% . Characterization via ¹H NMR should show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and amide proton (δ 6.1 ppm, broad).

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-N-(2-isopropylphenyl)butanamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-ethylbutanoyl chloride with 2-isopropylaniline under basic conditions (e.g., triethylamine). To optimize efficiency, employ statistical design of experiments (DoE) to evaluate variables like solvent polarity, temperature, and reagent stoichiometry. For example, a 2³ factorial design can identify interactions between these parameters and reduce trial-and-error experimentation . Reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, guiding experimental condition selection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the amide bond (δ ~6.5–8.0 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons). Compare shifts with structurally related amides (e.g., N-(4-ethoxyphenyl)butanamide ).

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₅H₂₃NO) and fragmentation patterns.

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays targeting enzymes with structurally similar substrates (e.g., serine hydrolases or cytochrome P450 isoforms). Use fluorescence-based or colorimetric readouts to measure IC₅₀ values. Reference protocols for analogous compounds like 2-bromo-N-(4-chlorophenyl)butanamide, which has been studied for enzyme interactions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

- Methodological Answer : Implement a central composite design (CCD) to explore non-linear relationships between variables. For example:

- Factors : Temperature (60–100°C), solvent (toluene vs. THF), and catalyst loading (0.1–1.0 mol%).

- Response Variables : Yield, purity (HPLC), and reaction time.

Statistical software (e.g., JMP, Minitab) can model interactions and identify optimal conditions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for hydrolysis or oxidation. Compare with experimental data from structurally similar amides (e.g., N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide oxidation to quinones ).

- Molecular Dynamics (MD) : Assess stability under varying pH and temperature conditions by modeling solute-solvent interactions.

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing datasets, focusing on variables such as:

- Assay conditions (pH, buffer composition).

- Cell lines or enzyme sources (e.g., human vs. murine isoforms).

- Compound purity (validate via HPLC and elemental analysis).

Cross-reference with FAO/WHO safety evaluation protocols for structurally related amides, which highlight the need for standardized toxicity testing .

Q. What experimental strategies can evaluate the compound’s stability under environmental or physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for stability, UV light for photodegradation). Monitor degradation products via LC-MS.

- Surface Reactivity Analysis : Use microspectroscopic techniques (e.g., ToF-SIMS) to study adsorption on model indoor surfaces (glass, polymers), as demonstrated in organic compound-surface interaction studies .

Methodological Challenges and Solutions

Q. How can researchers design enzyme-substrate interaction studies using this compound?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. For enzymes lacking a known crystal structure, use homology modeling (e.g., SWISS-MODEL) to predict binding pockets. Compare with data from N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide, which has been used as a probe for enzyme interactions .

Q. What separation techniques are optimal for purifying this compound from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA).

- Membrane Separation : For large-scale purification, explore nanofiltration membranes with MWCO ~300–500 Da, as applied in fuel engineering and particle technology .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether). Use catalytic amidation methods (e.g., enzyme-mediated synthesis with lipases) to reduce waste. Reference sustainable practices from the synthesis of 2-((5-chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, which emphasizes solvent recycling and atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.